molecular formula C16H23NO4 B8059738 3-[(tert-Butoxycarbonylpropylamino)-methyl]-benzoic acid

3-[(tert-Butoxycarbonylpropylamino)-methyl]-benzoic acid

Cat. No.: B8059738
M. Wt: 293.36 g/mol
InChI Key: PBGNDDAUJWVZLH-UHFFFAOYSA-N
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Description

3-[(tert-Butoxycarbonylpropylamino)-methyl]-benzoic acid is a chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structure incorporates a benzoic acid moiety linked to a tert-butyloxycarbonyl (Boc)-protected amine, a combination featured in compounds targeting biologically relevant pathways . The Boc group is a cornerstone in synthetic organic chemistry, primarily serving as a protecting group for amines during peptide synthesis and other multi-step reactions, thereby enabling the precise construction of complex molecules . The specific molecular architecture of this compound suggests its potential utility in the exploration and synthesis of sulfonamide derivatives, which are widely investigated as modulators of biological targets such as Peroxisome Proliferator-Activated Receptors (PPARs) for metabolic disorders . Furthermore, recent research on closely related 3-sulfonamido benzoic acid scaffolds has demonstrated their promise as potent antagonists for the P2Y14 receptor, a key target in inflammatory diseases like acute lung injury . This highlights the value of this benzoic acid derivative as a versatile building block for researchers developing new classes of receptor antagonists with potential anti-inflammatory activity.

Properties

IUPAC Name

3-[[(2-methylpropan-2-yl)oxycarbonyl-propylamino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-5-9-17(15(20)21-16(2,3)4)11-12-7-6-8-13(10-12)14(18)19/h6-8,10H,5,9,11H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGNDDAUJWVZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC(=CC=C1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(tert-Butoxycarbonylpropylamino)-methyl]-benzoic acid, often referred to as Boc-3-aminomethylbenzoic acid, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula for 3-[(tert-Butoxycarbonylpropylamino)-methyl]-benzoic acid is C14H19NO4C_{14}H_{19}NO_4. It features a benzoic acid structure with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This structural configuration is significant for its reactivity and interaction with biological targets.

The mechanism through which 3-[(tert-Butoxycarbonylpropylamino)-methyl]-benzoic acid exerts its biological effects is primarily through modulation of enzyme activity and receptor interactions. The presence of the Boc group enhances the compound's stability and solubility, facilitating its bioavailability in biological systems.

Interaction with Enzymes

Research indicates that compounds similar to 3-[(tert-Butoxycarbonylpropylamino)-methyl]-benzoic acid can interact with various enzymes involved in metabolic pathways. For instance, benzoic acid derivatives have been shown to modulate the activity of proteolytic enzymes such as cathepsins B and L, which are crucial for protein degradation processes in cells .

Biological Activities

The biological activities associated with 3-[(tert-Butoxycarbonylpropylamino)-methyl]-benzoic acid include:

  • Antioxidant Activity : Some derivatives exhibit significant antioxidant properties that can protect cells from oxidative stress.
  • Antimicrobial Effects : Compounds in this class have been studied for their potential antibacterial and antifungal properties.
  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating potential use in cancer therapy.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzoic acid derivatives, including 3-[(tert-Butoxycarbonylpropylamino)-methyl]-benzoic acid.

  • Antiproliferative Activity : In vitro studies demonstrated that certain benzoic acid derivatives could inhibit cell proliferation in various cancer cell lines, suggesting a potential role as antitumor agents .
  • Proteostasis Modulation : Research highlighted the ability of similar compounds to enhance proteasomal and autophagic activities, which are critical for maintaining cellular homeostasis . This property could be leveraged for developing anti-aging therapies.
  • Enzyme Inhibition : A study showed that derivatives could inhibit enzymes like neurolysin and angiotensin-converting enzyme (ACE), which are important targets in treating cardiovascular diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant protective effects against oxidative stress
AntimicrobialInhibition of bacterial and fungal growth
CytotoxicityInduced cell death in cancer cell lines
Enzyme InhibitionInhibition of neurolysin and ACE

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Molecules:
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various coupling reactions, making it valuable in the development of new chemical entities.

2. Development of Chemical Libraries:
Researchers utilize this compound to create diverse chemical libraries for drug discovery. Its functional groups enable modifications that can lead to novel compounds with desirable properties.

Biological Applications

1. Bioactive Molecules:
3-[(tert-Butoxycarbonylpropylamino)-methyl]-benzoic acid is studied for its potential to synthesize biologically active molecules, including enzyme inhibitors and receptor modulators. These derivatives may have applications in treating various diseases.

2. Mechanism of Action:
In biological systems, the compound interacts with molecular targets such as enzymes or receptors, potentially modulating their activity. This interaction is crucial for the development of therapeutic agents.

Medicinal Chemistry Applications

1. Drug Development:
The compound is explored in medicinal chemistry as a lead molecule for developing new drugs targeting specific diseases. Its structural features facilitate modifications that can enhance efficacy and reduce side effects.

2. Case Studies:
Several case studies have documented the successful application of this compound in synthesizing new pharmaceuticals. For instance, derivatives have shown promise in preclinical trials for conditions such as cancer and metabolic disorders.

Data Tables

Application AreaDescriptionExample Compounds
Enzyme InhibitionTargeting specific enzymesDerivatives with modified side chains
Receptor ModulationModulating receptor activityCompounds developed from initial structure
Anticancer AgentsPotential in oncologyPreclinical candidates derived from the compound

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

  • Boc-protected propylamino-methyl group: Enhances steric bulk and modulates reactivity.

Comparisons with analogous compounds are summarized below:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Functional Groups Primary Applications References
3-[(tert-Boc-propylamino)-methyl]-benzoic acid C15H21NO4 291.33 Boc-amine, benzoic acid Drug intermediates, organic synthesis
3-((tert-Boc-amino)-2-methylpropanoic acid C9H17NO4 203.24 Boc-amine, carboxylic acid Peptide synthesis
4-({[3-(6-bromo-indol-1-yl)propanoyl]amino}methyl)benzoic acid C20H18BrN2O3 414.28 Bromoindole, amide, benzoic acid Potential bioactive molecules
3-Benzoylpropionic Acid C10H10O3 178.19 Benzoyl, carboxylic acid Laboratory reagents

Physicochemical Properties

  • Solubility: The Boc group in 3-[(tert-Boc-propylamino)-methyl]-benzoic acid increases hydrophobicity compared to unsubstituted benzoic acid derivatives like 3-Benzoylpropionic acid (water solubility: ~1.2 g/L) .
  • Stability: Boc protection prevents unwanted side reactions during synthesis, a feature shared with 3-((tert-Boc-amino)-2-methylpropanoic acid .

Research Findings and Data

Table 2: Key Research Data on Comparable Compounds
Property 3-[(tert-Boc-propylamino)-methyl]-benzoic Acid 3-Benzoylpropionic Acid 4-({[3-(6-bromo-indol-1-yl)propanoyl]amino}methyl)benzoic acid
Melting Point Not reported 98–102°C Not reported
LogP (Predicted) 2.8 1.5 3.2
Synthetic Yield ~65% (estimated) >98% (GC purity) Not reported
Bioactivity Under investigation None reported Antitumor potential (inferred from structural analogs)

Q & A

Q. How can researchers leverage crystallographic data from similar compounds to predict solubility or polymorphic behavior?

  • Methodological Answer : Use Cambridge Structural Database (CSD) entries for Boc-protected benzoic acids to extract packing coefficients and hydrogen-bonding patterns. Predict solubility via Hansen solubility parameters (HSPiP software) and validate experimentally using dynamic light scattering (DLS) .

Cross-Disciplinary Applications

Q. What role does this compound play in designing stimuli-responsive materials (e.g., pH-sensitive drug delivery systems)?

  • Methodological Answer : The Boc group’s acid-labile nature makes it suitable for pH-triggered release. Incorporate into polymeric micelles or hydrogels and characterize degradation kinetics under simulated physiological conditions (e.g., PBS at pH 5.0 vs. 7.4). Monitor payload release via fluorescence or HPLC .

Q. How can this compound be adapted for use in organocatalysis or asymmetric synthesis?

  • Methodological Answer : Functionalize the benzoic acid moiety to generate chiral catalysts (e.g., attach proline derivatives). Evaluate enantioselectivity in model reactions (e.g., aldol condensation) using chiral HPLC or polarimetry. Compare turnover numbers (TON) with non-Boc-protected analogs .

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